molecular formula C22H17Cl2NO2 B12557408 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride CAS No. 174569-77-8

9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride

Cat. No.: B12557408
CAS No.: 174569-77-8
M. Wt: 398.3 g/mol
InChI Key: AIXCVFGKEYXTAW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a chloro group at the 9th position and a methoxycarbonylphenylmethyl group at the 10th position of the acridinium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of reduced acridinium compounds.

    Substitution: Formation of substituted acridinium derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound for research in medicinal chemistry and molecular biology.

Properties

CAS No.

174569-77-8

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 4-[(9-chloroacridin-10-ium-10-yl)methyl]benzoate;chloride

InChI

InChI=1S/C22H17ClNO2.ClH/c1-26-22(25)16-12-10-15(11-13-16)14-24-19-8-4-2-6-17(19)21(23)18-7-3-5-9-20(18)24;/h2-13H,14H2,1H3;1H/q+1;/p-1

InChI Key

AIXCVFGKEYXTAW-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.